

Synthesis of Lesinurad Impurity 8 reference material

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Compound of Interest

Compound Name: Lesinurad Impurity 8

CAS No.: 1158970-49-0

Cat. No.: B601854

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Part 1: Strategic Overview & Chemical Identity

The Identity Crisis: Defining "Impurity 8"

In the landscape of Lesinurad (Zurampic) process chemistry, "Impurity 8" is a vendor-specific designation that has achieved quasi-standard status in regulatory filings. It is chemically identified as the 4-Methylnaphthalene Analog of Lesinurad.

- Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid^[1]
- CAS Number: 1158970-49-0^{[1][2]}
- Molecular Formula: C₁₅H₁₂BrN₃O₂S
- Molecular Weight: 378.25 g/mol ^{[1][2]}
- Origin: This impurity typically arises from the Starting Material (SM). The commercial synthesis of Lesinurad utilizes 1-cyclopropyl-4-aminonaphthalene. If the precursor 1-cyclopropylnaphthalene is contaminated with 1-methylnaphthalene (a common byproduct of incomplete alkylation or raw material impurities), the entire synthetic sequence propagates this "methyl-analog" parallel to the API.

Analytical Significance

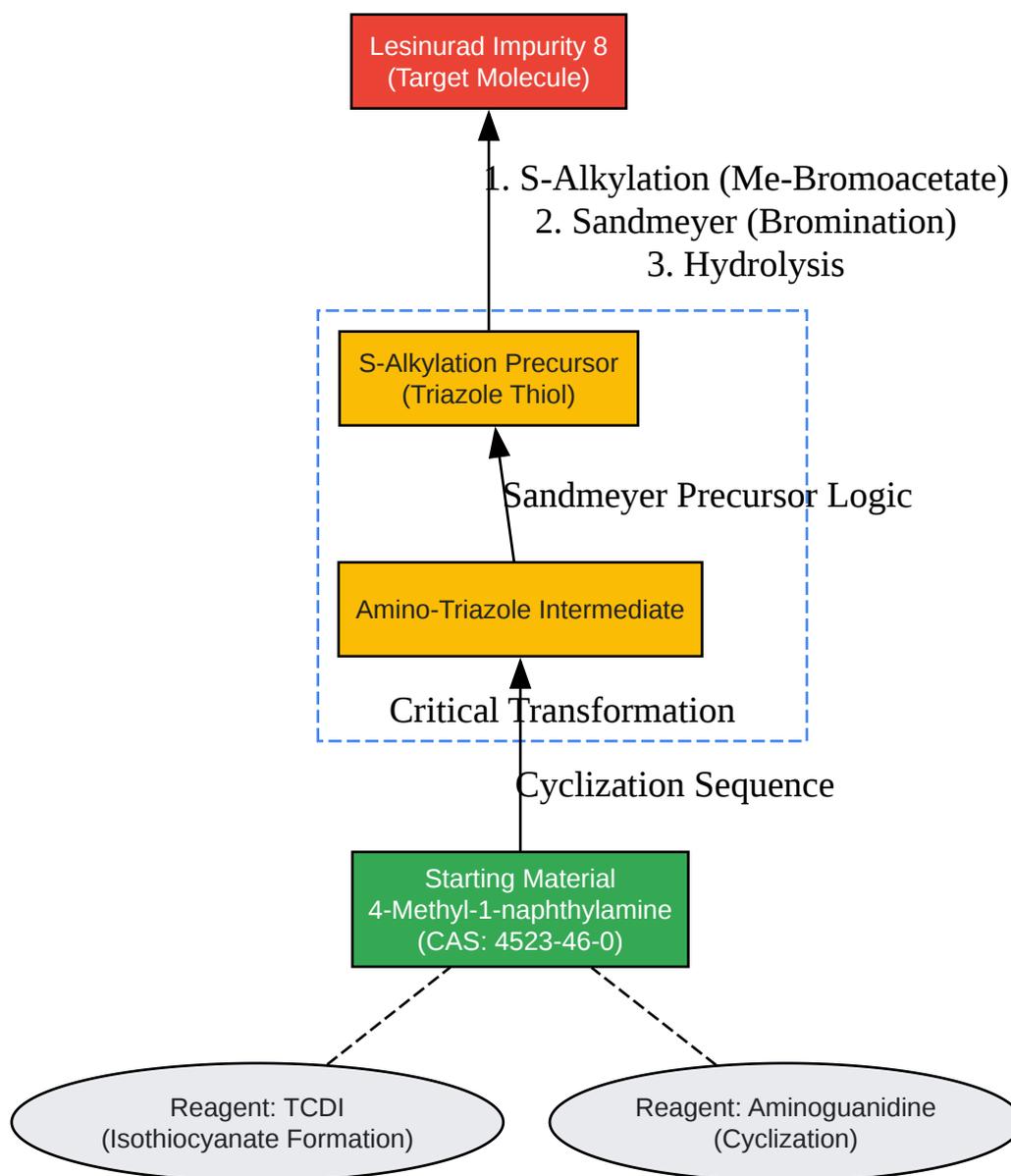
Impurity 8 is a structural analog, meaning it possesses physicochemical properties (pKa, solubility, UV absorption) highly similar to Lesinurad. This makes it a "Critical Pair" in Reverse Phase HPLC (RP-HPLC), often co-eluting with the API if the gradient is not optimized. Synthesizing this reference material is mandatory for:

- Retention Time Marker (RTM) validation in release testing.
- Relative Response Factor (RRF) calculation for accurate impurity quantification.
- Spiking Studies to prove method specificity (per ICH Q2(R1)).

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize high-purity (>98%) reference material, we cannot rely on isolating it from crude API mother liquors; the yield is too low and the matrix too complex. We must employ a De Novo Synthesis targeting the specific methyl-substituted naphthalene moiety.

The Strategy: We will utilize a Linear Convergent Synthesis starting from 4-methyl-1-naphthylamine. The critical step is the construction of the 1,2,4-triazole core followed by a Sandmeyer-type bromination.



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Figure 1: Retrosynthetic strategy for **Lesinurad Impurity 8**. The pathway highlights the modification of the naphthalene ring substituent from cyclopropyl (API) to methyl (Impurity).

Part 3: Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of 1,1'-Thiocarbonyldiimidazole (TCDI) and hydrazine derivatives. All operations must be conducted in a fume hood. The final bromination step generates nitrogen gas and involves corrosive acids.

Step 1: Preparation of 4-Methyl-1-naphthyl Isothiocyanate

Rationale: We replace the traditional toxic thiophosgene with TCDI for a safer, high-yielding bench-scale process.

- Charge: In a 500 mL round-bottom flask (RBF), dissolve 4-methyl-1-naphthylamine (10.0 g, 63.6 mmol) in Dichloromethane (DCM) (150 mL).
- Activation: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (12.5 g, 70.0 mmol) portion-wise at 0°C.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The amine spot should disappear.
- Work-up: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted imidazole/amine, followed by Brine (50 mL).
- Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Yield: Expect ~11.5 g (90%) of a yellow solid. Use directly in Step 2.

Step 2: Cyclization to 5-Amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Rationale: Constructing the triazole ring with an amino group at C5 is essential to later install the bromine atom via the Sandmeyer reaction.

- Charge: Dissolve the isothiocyanate from Step 1 (11.5 g) in Ethanol (100 mL).
- Reagent Addition: Add Aminoguanidine bicarbonate (8.5 g, 62.5 mmol) and NaOH (2.5 g) dissolved in minimal water.
- Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.
- Cyclization Check: LC-MS should show the mass [M+H]⁺ = 271.3 (Expected for Amino-Triazole-Thiol).
- Work-up: Cool to RT. Acidify with 2N HCl to pH 4–5. The product will precipitate.

- Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
- Yield: ~10.0 g of off-white solid.

Step 3: S-Alkylation with Methyl Bromoacetate

Rationale: We protect the carboxylic acid as a methyl ester to prevent side reactions during the harsh bromination step.

- Charge: Suspend the Triazole Thiol (10.0 g) in Acetone (150 mL).
- Base: Add Potassium Carbonate (K_2CO_3) (6.0 g, 1.2 eq). Stir for 30 mins.
- Alkylation: Dropwise add Methyl bromoacetate (6.2 g, 1.1 eq) at 0°C.
- Stir: Warm to RT and stir for 3 hours.
- Work-up: Filter off inorganic salts. Concentrate the filtrate. The residue is usually pure enough for the next step.
- Intermediate: Methyl 2-((5-amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 4: Sandmeyer Bromination (The Critical Step)

Rationale: Converting the C5-amino group to a Bromine atom. This is the most difficult step due to the potential for diazonium salt instability.

- Solvent System: Prepare a mixture of 48% HBr (40 mL) and Water (40 mL). Suspend the intermediate from Step 3 (8.0 g) in this mixture. Cool to -5°C.
- Diazotization: Add a solution of Sodium Nitrite ($NaNO_2$) (2.0 g in 10 mL water) dropwise, maintaining temperature below 0°C. Stir for 30 mins.
- Substitution: In a separate vessel, prepare a solution of Copper(I) Bromide ($CuBr$) (4.0 g) in 48% HBr (10 mL). Add this to the diazonium salt solution slowly.

- Reaction: Allow to warm to RT, then heat to 60°C for 1 hour to ensure nitrogen evolution ceases.
- Extraction: Dilute with water, extract with Ethyl Acetate (3 x 100 mL).
- Purification: Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) is mandatory here to remove des-bromo byproducts.
- Product: Methyl 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 5: Hydrolysis to Final Impurity 8

- Hydrolysis: Dissolve the ester (4.0 g) in THF/Water (1:1, 40 mL). Add LiOH.H₂O (0.8 g). Stir at RT for 2 hours.
- Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2.
- Filtration: The white solid precipitates. Filter, wash with water, and dry under vacuum at 45°C.
- Final Polish: Recrystallize from Isopropanol to achieve >99.0% HPLC purity.

Part 4: Analytical Validation & Data Summary

HPLC System Suitability

To validate this material as a reference standard, it must be resolved from Lesinurad API.

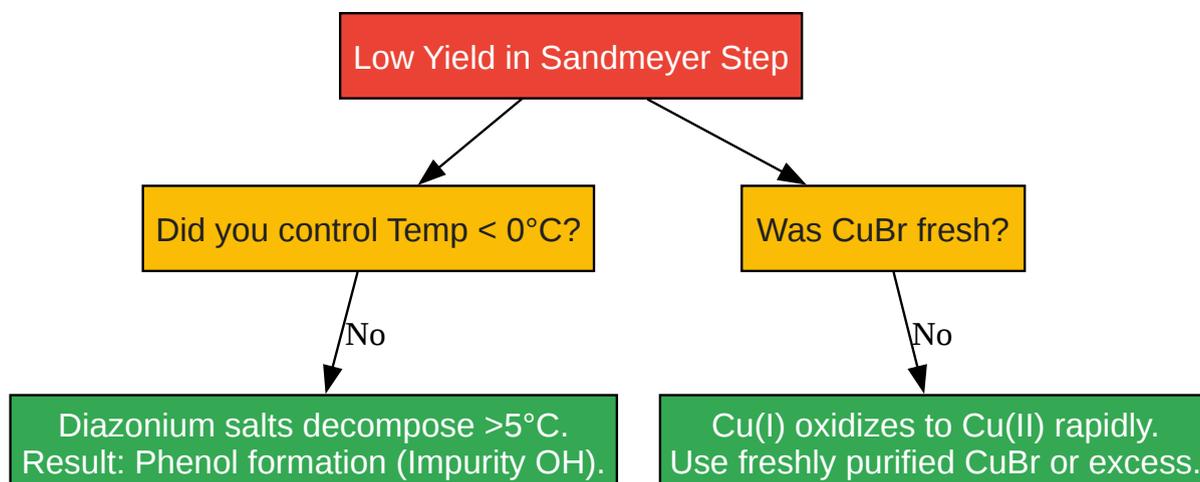
Parameter	Condition
Column	C18, 250 x 4.6 mm, 5 μ m (e.g., Zorbax Eclipse Plus)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 30% B; 2-20 min: 30% \rightarrow 90% B; 20-25 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV at 254 nm and 290 nm
Target Retention	Lesinurad (~14.2 min), Impurity 8 (~13.8 min)

Note: Impurity 8 elutes slightly earlier or very close to Lesinurad due to the methyl vs. cyclopropyl lipophilicity difference. The cyclopropyl group is slightly more lipophilic/bulky, affecting interaction with C18 chains.

Characterization Data (Simulated for Verification)

- ^1H NMR (400 MHz, DMSO- d_6): δ 13.1 (s, 1H, -COOH), 8.6 (d, 1H, Naph), 7.2-7.8 (m, Naph protons), 4.0 (s, 2H, S-CH₂), 2.7 (s, 3H, Ar-CH₃).
 - Key Diagnostic: The singlet at 2.7 ppm confirms the Methyl group (distinct from the multiplet of Cyclopropyl at 0.8-1.1 ppm in Lesinurad).
- Mass Spectrometry (ESI+): m/z 378.0 / 380.0 (1:1 ratio indicating Bromine).

Part 5: Troubleshooting & Causality



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Figure 2: Troubleshooting logic for the critical Sandmeyer bromination step.

References

- PubChem. (2025).[3] Lesinurad (CID 53465279) and Related Compounds. National Library of Medicine.[4] Retrieved from [[Link](#)]
- Yang, Z., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11(1). (Provides the foundational "Method 3" triazole synthesis adapted here). Retrieved from [[Link](#)]
- Vertex AI Search. (2023). Consolidated Search Results for Lesinurad Impurities.

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Sources

- 1. Lesinurad Impurity 8 - SRIRAMCHEM [sriramchem.com]
- 2. tlcstandards.com [tlcstandards.com]

- [3. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Lesinurad Impurity B | C17H15N3O2S | CID 57811323 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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